Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate
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Overview
Description
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate is a chemical compound with the molecular formula C11H9F2NO3S and a molecular weight of 273.26 . This compound is primarily used in research settings, particularly in the field of proteomics . It features a benzoxazole ring substituted with fluorine atoms and an ethyl thioacetate group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate typically involves the reaction of 6,7-difluoro-1,3-benzoxazole-2-thiol with ethyl bromoacetate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzoxazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzoxazole ring can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The thioester group can undergo hydrolysis or other transformations, further modulating the compound’s activity and interactions with molecular pathways .
Comparison with Similar Compounds
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate can be compared with other similar compounds, such as:
Ethyl [(6,7-dichloro-1,3-benzoxazol-2-yl)thio]acetate: Similar structure but with chlorine atoms instead of fluorine, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl [(6,7-difluoro-1,3-benzothiazol-2-yl)thio]acetate: Similar structure but with a benzothiazole ring instead of a benzoxazole ring, which can influence its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s overall properties and applications.
Properties
IUPAC Name |
ethyl 2-[(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c1-2-16-8(15)5-18-11-14-7-4-3-6(12)9(13)10(7)17-11/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZXHQBTINITSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(O1)C(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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